Welcome to the BenchChem Online Store!
molecular formula C8H12N2O B1323391 1-(2-Tetrahydropyranyl)-1H-pyrazole CAS No. 449758-17-2

1-(2-Tetrahydropyranyl)-1H-pyrazole

Cat. No. B1323391
M. Wt: 152.19 g/mol
InChI Key: IMZWSOSYNFVECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08785468B2

Procedure details

To a 500 ml flask was added 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole 14.1.A and 100 ml of THF. The solution was cooled to −78° C. at which time butyllithium (52 ml, 83 mmole, 1.6M in hexanes) and pinacol (9.8 g, 83 mmole) were added. The reaction was stirred for 5 minutes at −78 C and then triisopropyl borate (19 g, 103 mmole) was added. The reaction was slowly warmed to room temperature over 90 minutes and then stirred at room temperature for an additional 16 hours at which time the reaction was quenched with NH4Cl aq. (pH ˜7-8), extracted with EtOAc, and purified by silica gel chromatography to give 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 14.1.B (7.2 g, 38% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[N:7]1[CH:11]=[CH:10][CH:9]=[N:8]1.C([Li])CCC.OC(C(O)(C)C)(C)C.[B:25]([O:34][CH:35]([CH3:37])[CH3:36])([O:30][CH:31]([CH3:33])[CH3:32])OC(C)C>C1COCC1>[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[N:7]1[C:11]([B:25]2[O:30][C:31]([CH3:32])([CH3:33])[C:35]([CH3:36])([CH3:37])[O:34]2)=[CH:10][CH:9]=[N:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCCC1)N1N=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
52 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
9.8 g
Type
reactant
Smiles
OC(C)(C)C(C)(C)O
Step Three
Name
Quantity
19 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 5 minutes at −78 C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
stirred at room temperature for an additional 16 hours at which time the reaction
Duration
16 h
CUSTOM
Type
CUSTOM
Details
was quenched with NH4Cl aq. (pH ˜7-8)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O1C(CCCC1)N1N=CC=C1B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.